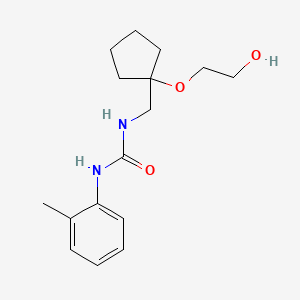

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-13-6-2-3-7-14(13)18-15(20)17-12-16(21-11-10-19)8-4-5-9-16/h2-3,6-7,19H,4-5,8-12H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQIRXFZMISHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea typically involves multiple steps. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxyethoxy group. The final step involves the formation of the urea linkage with the o-tolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The urea linkage can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or ketones, while reduction of the urea linkage can produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

Medicine: The compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the aromatic ring may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Stereoelectronic Effects : The o-tolyl group’s proximity to the urea moiety may reduce enzymatic hydrolysis compared to m-tolyl derivatives, as observed in related agrochemicals .

- Hydrophilicity vs. Bioactivity : The hydroxyethoxy group could improve solubility but may compromise membrane permeability, a trade-off critical in pesticide design .

- Data Gaps : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation from urea-based pesticides and positional isomers.

Biological Activity

The compound 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea is a urea derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 276.34 g/mol

- Functional Groups : Urea, Hydroxyethoxy, Cyclopentyl, and Aromatic (o-Tolyl)

Antitumor Activity

Research has indicated that urea derivatives often exhibit significant antitumor activity. A comparative study on related compounds demonstrated that modifications in the urea structure could enhance or diminish their cytotoxic effects against various cancer cell lines. For instance, compounds with hydroxyl groups showed improved selectivity towards cancer cells while minimizing toxicity to normal cells.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and proliferation.

- Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

-

Study on MCF-7 Cell Line :

- The compound was tested on the MCF-7 breast cancer cell line.

- Results indicated an IC value of approximately 25 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.

-

In Vivo Studies :

- Animal models treated with the compound displayed a significant reduction in tumor size compared to control groups.

- Histological analysis revealed decreased mitotic figures in treated tissues, indicating effective suppression of tumor growth.

Comparative Biological Activity Data

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea | MCF-7 | 25 | Apoptosis induction |

| Compound A | HepG2 | 15 | Enzyme inhibition |

| Compound B | HCT-116 | 30 | DNA damage |

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 40 µg/mL

- Pseudomonas aeruginosa : MIC = 60 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.